molecular formula C5H13NO B1267319 3-Amino-2-methylbutan-2-ol CAS No. 6291-17-4

3-Amino-2-methylbutan-2-ol

Cat. No. B1267319
CAS RN: 6291-17-4
M. Wt: 103.16 g/mol
InChI Key: OVKDLPZRDQTOJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-methylbutan-2-ol involves various strategies, including the use of d- or l-glucose as starting materials for the efficient synthesis of enantiomers of related amino alcohols and the modification of amino acid pathways in recombinant organisms for biofuel production. One key approach for synthesizing enantiomers like 4-aminobutane-1,2,3-triol utilizes a one-pot conversion of an aldehyde to an amide, demonstrating the versatility of carbohydrate-derived aldehydes in synthesizing complex amino alcohols (Dunlap et al., 2008). Additionally, engineered enzymes have facilitated the anaerobic production of isobutanol, a biofuel, from glucose, showcasing innovative methods to overcome cofactor utilization imbalances in microbial synthesis processes (Bastian et al., 2011).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as various amino acids and their derivatives, has been extensive. Studies have detailed the synthesis and characterization of novel amino acids in plant nodules, elucidating their molecular configurations and potential biological roles (Shaw et al., 1981). Such investigations contribute to our understanding of 3-Amino-2-methylbutan-2-ol's molecular structure by analogy.

Chemical Reactions and Properties

The chemical behavior of 3-Amino-2-methylbutan-2-ol and related compounds, including their reactivity and interaction with various chemical agents, provides insight into their versatility and potential applications. For example, the diastereoselective alkylation of 3-aminobutanoic acid at the 2-position highlights the compound's reactivity and the possibility of synthesizing derivatives with specific stereochemical configurations (Estermann & Seebach, 1988).

Physical Properties Analysis

The physical properties of 3-Amino-2-methylbutan-2-ol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. While specific studies on 3-Amino-2-methylbutan-2-ol's physical properties were not found, related research on amino acids and their derivatives offers comparative insights. The synthesis and NMR analysis of oligo(3-hydroxyalkanoic acid) derivatives, for example, provide valuable information on structural flexibility and potential applications in biopolymer and pharmaceutical fields (Albert et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-Amino-2-methylbutan-2-ol, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, are essential for its practical applications. Investigations into the synthesis and reactivity of related amino acids and their derivatives, such as the synthesis of 3-alkyl-4-aminobutanoic acids through the Michael addition and subsequent reactions, provide a foundation for understanding 3-Amino-2-methylbutan-2-ol's chemical properties and reactivity patterns (Andruszkiewicz & Silverman, 1990).

Scientific Research Applications

  • Organic Synthesis and Flavoring

    • This compound can be used as a solvent in organic synthesis .
    • It can also be used in the creation of synthetic flavoring .
  • Pharmaceuticals and Corrosion Inhibitors

    • It has applications in the pharmaceutical industry .
    • It can be used in the production of corrosion inhibitors .
  • Plastics and Other Chemicals

    • This compound can be used in the production of plastics .
    • It can also be used in the synthesis of other chemicals .
  • Flotation Agent

    • It can be used as a flotation agent .
  • Oil Additives and Plasticizers

    • The n-isomer of this compound can be used in the preparation of oil additives .
    • It can also be used in the production of plasticizers .
  • Synthetic Lubricants

    • It can be used in the synthesis of synthetic lubricants .
  • Synthesis of 1-allyl-2-pyrroleimines

    • “2-Amino-3-methyl-1-butanol” was used in the synthesis of 1-allyl-2-pyrroleimines .
  • Total Synthesis of Benanomicin-Pradimicin Antibiotics

    • It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .
  • Synthesis of Crown Ethers Containing Two Chiral Subunits

    • It was used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits .

Safety And Hazards

3-Amino-2-methylbutan-2-ol is associated with several hazard statements, including H315, H318, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDLPZRDQTOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277823
Record name 3-amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylbutan-2-ol

CAS RN

6291-17-4
Record name 6291-17-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methyl-2-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Turlington, MJ Noetzel, A Chun, Y Zhou… - Journal of medicinal …, 2013 - ACS Publications
… To explore western aryl and core analogues (R)-3-amino-2-methylbutan-2-ol, 29, was first … TFA/CH 2 Cl 2 afforded (R)-3-amino-2-methylbutan-2-ol, 29. While the amino alcohol could be …
Number of citations: 32 pubs.acs.org
M Zatloukal, R Jorda, T Gucký, E Řezníčková… - European journal of …, 2013 - Elsevier
… The compound was prepared from 2h and (S)-3-amino-2-methylbutan-2-ol by heating at 160 C in NMP in the presence of N,N-diisopropyl ethyl amine for 24 h. The crude product was …
Number of citations: 46 www.sciencedirect.com
U Lücking, R Jautelat, M Krüger, T Brumby… - …, 2013 - Wiley Online Library
… -2-yl)amino]pyridine-2-sulfonamide (10): A solution of 5-[(5-bromo-4-chloropyrimidin-2-yl)amino]pyridine-2-sulfonamide (55 mg, 0.15 mmol) and (R)-3-amino-2-methylbutan-2-ol (62 mg…
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
K Konno, K Ojima, T Hayashi, M TANABE… - Chemical and …, 1997 - jstage.jst.go.jp
… (SR)-3-Amino-2-methylbutan—2-ol Hydrochloride (6) To a stirred solution of the alcohol 5 (1.05 g, 5.2 mmol) in CHCl3 (lOml) was added CF 3,C02H (4 m1), and the mixture was stirred …
Number of citations: 5 www.jstage.jst.go.jp
P Le Gendre, T Braun, C Bruneau… - The Journal of Organic …, 1996 - ACS Publications
… Carbonate 3a led to the diol (+)-4a ([α] D = +9 (c 1.5, Et 2 O) corresponding to the diol with the (S) configuration previously prepared by deamination of 3-amino-2-methylbutan-2-ol. …
Number of citations: 45 pubs.acs.org
SD Bull, SG Davies, S Jones… - Journal of the Chemical …, 1999 - pubs.rsc.org
Studies on the alkylation of enolates derived from a range of N-acyl-5,5-dimethyloxazolidin-2-ones and N-acyl-5,5-diphenyloxazolidin-2-ones reveal that high yields and high …
Number of citations: 122 pubs.rsc.org
SG Davies, HJ Sanganee, P Szolcsanyi - Tetrahedron, 1999 - Elsevier
(R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, readily available from d-phenylglycine, is shown to be an effective chiral auxiliary for stereoselective conjugate additions to attached α,β-…
Number of citations: 100 www.sciencedirect.com
ME Řezníčková - theses.cz
Involvement of cyclin-dependent kinases (CDKs) in the regulation of essential cellular processes makes them suitable therapeutic targets for the treatment of many diseases. This …
Number of citations: 0 theses.cz
H Falk - 2013 - books.google.com
Еs sei darauf hingewiesen, dab wohl in der Richtung vom Namen zur Formel die Lösung immer eindeutig ist, dat aber in umgekehrter Richtung je nach Anwendung der einzelnen …
Number of citations: 3 books.google.com

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